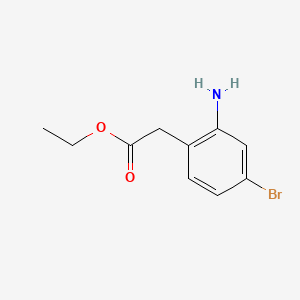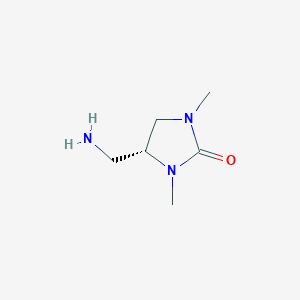
(R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is a chiral compound with a unique structure that includes an aminomethyl group attached to a dimethylimidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a candidate for the development of new biochemical assays and diagnostic tools.
Medicine
In medicine, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a promising lead compound for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
1,3-dimethylimidazolidin-2-one: The parent compound without the aminomethyl group, used as a solvent or intermediate in chemical synthesis.
4-(aminomethyl)-1,3-dimethylimidazolidin-2-thione:
Uniqueness
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is unique due to its chiral center and the presence of both aminomethyl and dimethylimidazolidinone moieties. This combination of structural features imparts distinct reactivity and interaction profiles, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
(4R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C6H13N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
Clave InChI |
DHCWVQGHJZFTCM-RXMQYKEDSA-N |
SMILES isomérico |
CN1C[C@H](N(C1=O)C)CN |
SMILES canónico |
CN1CC(N(C1=O)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



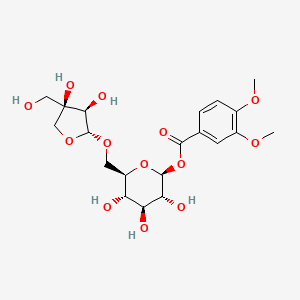
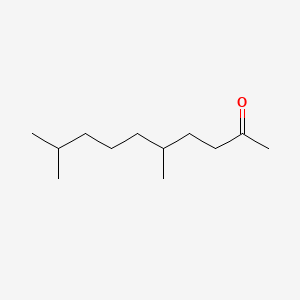
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
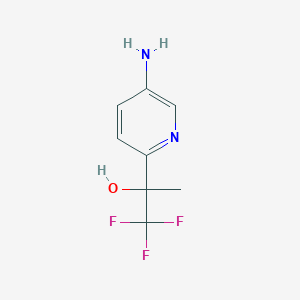
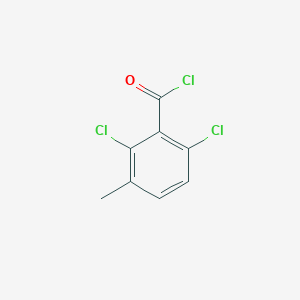
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
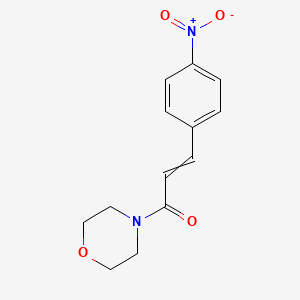
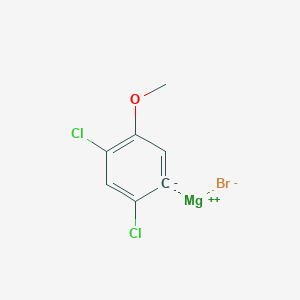
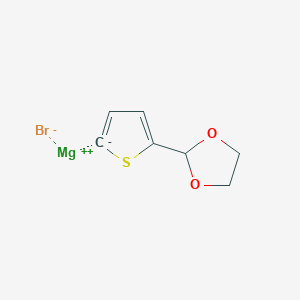
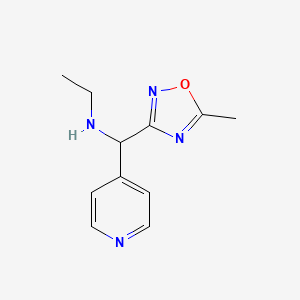
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
